molecular formula C14H22O B13819886 2,3-Diisobutylphenol

2,3-Diisobutylphenol

Cat. No.: B13819886
M. Wt: 206.32 g/mol
InChI Key: STMRWVUTGPZZER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,3-Diisobutylphenol is an organic compound belonging to the phenol family It is characterized by the presence of two isobutyl groups attached to the benzene ring at the 2 and 3 positions

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Diisobutylphenol typically involves the alkylation of phenol with isobutyl halides in the presence of a strong base. One common method is the Friedel-Crafts alkylation, where phenol reacts with isobutyl chloride in the presence of a Lewis acid catalyst like aluminum chloride. The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions helps in scaling up the production while maintaining cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions: 2,3-Diisobutylphenol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can convert it into corresponding alcohols or hydrocarbons.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

2,3-Diisobutylphenol has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,3-Diisobutylphenol involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties are attributed to its ability to donate hydrogen atoms to free radicals, thereby neutralizing them. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 2,4-Diisobutylphenol
  • 2,6-Diisobutylphenol
  • 3,5-Diisobutylphenol

Comparison: Compared to its similar compounds, 2,3-Diisobutylphenol is unique due to the specific positioning of the isobutyl groups, which can influence its chemical reactivity and physical properties. For example, the 2,3-substitution pattern may result in different steric and electronic effects compared to the 2,4- or 2,6-substitution patterns, leading to variations in their reactivity and applications.

Properties

Molecular Formula

C14H22O

Molecular Weight

206.32 g/mol

IUPAC Name

2,3-bis(2-methylpropyl)phenol

InChI

InChI=1S/C14H22O/c1-10(2)8-12-6-5-7-14(15)13(12)9-11(3)4/h5-7,10-11,15H,8-9H2,1-4H3

InChI Key

STMRWVUTGPZZER-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=C(C(=CC=C1)O)CC(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.